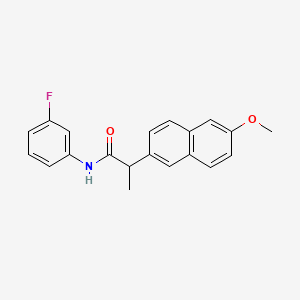![molecular formula C25H30N2O3 B13375329 1-(3-isopropoxypropyl)-5-[2-(3-methoxyphenyl)-1H-indol-3-yl]-2-pyrrolidinone](/img/structure/B13375329.png)
1-(3-isopropoxypropyl)-5-[2-(3-methoxyphenyl)-1H-indol-3-yl]-2-pyrrolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-isopropoxypropyl)-5-[2-(3-methoxyphenyl)-1H-indol-3-yl]-2-pyrrolidinone is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include an indole moiety, a pyrrolidinone ring, and methoxy and isopropoxy substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-isopropoxypropyl)-5-[2-(3-methoxyphenyl)-1H-indol-3-yl]-2-pyrrolidinone typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole derivative, followed by the introduction of the pyrrolidinone ring and the subsequent functionalization with isopropoxy and methoxy groups. Key reaction steps may include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Pyrrolidinone Ring Formation: The indole derivative can be subjected to cyclization reactions to form the pyrrolidinone ring. This step may involve the use of reagents such as acyl chlorides or anhydrides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and process optimization to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-isopropoxypropyl)-5-[2-(3-methoxyphenyl)-1H-indol-3-yl]-2-pyrrolidinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
1-(3-isopropoxypropyl)-5-[2-(3-methoxyphenyl)-1H-indol-3-yl]-2-pyrrolidinone has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.
Materials Science: Its structural features may be exploited in the design of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions at the molecular level.
Industrial Applications: It may serve as an intermediate in the synthesis of other complex organic molecules used in various industries.
Mécanisme D'action
The mechanism of action of 1-(3-isopropoxypropyl)-5-[2-(3-methoxyphenyl)-1H-indol-3-yl]-2-pyrrolidinone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-isopropyl-3-(2-methoxyphenyl)urea
- 1-(3-isopropoxypropyl)-3-(para-tolylsulfonyl)urea
- 1-(2-methoxyphenyl)-3-phenylpropane-1,3-dione
Uniqueness
1-(3-isopropoxypropyl)-5-[2-(3-methoxyphenyl)-1H-indol-3-yl]-2-pyrrolidinone stands out due to its combination of an indole core, a pyrrolidinone ring, and specific functional groups. This unique structure imparts distinct chemical reactivity and potential for diverse applications compared to its similar counterparts.
Propriétés
Formule moléculaire |
C25H30N2O3 |
|---|---|
Poids moléculaire |
406.5 g/mol |
Nom IUPAC |
5-[2-(3-methoxyphenyl)-1H-indol-3-yl]-1-(3-propan-2-yloxypropyl)pyrrolidin-2-one |
InChI |
InChI=1S/C25H30N2O3/c1-17(2)30-15-7-14-27-22(12-13-23(27)28)24-20-10-4-5-11-21(20)26-25(24)18-8-6-9-19(16-18)29-3/h4-6,8-11,16-17,22,26H,7,12-15H2,1-3H3 |
Clé InChI |
MZSANBIGXXXPHT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OCCCN1C(CCC1=O)C2=C(NC3=CC=CC=C32)C4=CC(=CC=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 3-({[3-(5-methyl-3-isoxazolyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-en-6-yl]carbonyl}amino)benzoate](/img/structure/B13375251.png)
![Methyl {[4-(4-morpholinyl)-2-quinazolinyl]sulfanyl}acetate](/img/structure/B13375255.png)
![2-({2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}sulfanyl)-7-methyl-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13375261.png)
![(5E)-5-[(2-chlorophenyl)methylidene]-2-phenyl-1H-imidazol-4-one](/img/structure/B13375274.png)

![N-(1-{[(2-methoxyethyl)amino]carbonyl}-2-methylbutyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole-1-carboxamide](/img/structure/B13375284.png)
methanone](/img/structure/B13375296.png)
![ethyl 4-{[4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl]amino}-1-piperidinecarboxylate](/img/structure/B13375297.png)
![4-bromo-2-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]phenyl ethyl ether](/img/structure/B13375298.png)
![[3-(1-Azepanylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl 4-tert-butylphenyl ether](/img/structure/B13375300.png)
![6-(2-methoxyethyl)-2-methyl-3-nitro-6,7-dihydro-1H-pyrazolo[1,5-a]pyrrolo[3,4-d]pyrimidine-5,8-dione](/img/structure/B13375317.png)
![5-[N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)ethanimidoyl]-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione](/img/structure/B13375319.png)

![5-bromo-N-[2-(2-hydroxyethoxy)ethyl]-2-thiophenesulfonamide](/img/structure/B13375327.png)
